3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole

Lipophilicity Lead optimization ADME

Researchers lose weeks synthesizing the 2,5-dimethoxyphenyl-indole core for TLR7/8/9 or kinase SAR programs. This pre-fabricated 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole eliminates a four-step synthesis, enabling SAR within 2-3 weeks. • 3-CF2H lowers logP by ~0.6 units vs. phenyl analog • Free N-H enables sulfonylation/Mannich libraries • Gem-CF2H reduces microsomal clearance by ~45% vs. methyl ≥98% purity; ships ambient from US/EU stock.

Molecular Formula C17H15F2NO2
Molecular Weight 303.30 g/mol
Cat. No. B12063977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole
Molecular FormulaC17H15F2NO2
Molecular Weight303.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(F)F
InChIInChI=1S/C17H15F2NO2/c1-21-10-7-8-14(22-2)12(9-10)16-15(17(18)19)11-5-3-4-6-13(11)20-16/h3-9,17,20H,1-2H3
InChIKeyGLQZOCRFOFDJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole – Overview


3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole (CAS 2149597-66-8) is a disubstituted indole derivative that combines a C-3 geminal difluoromethyl group with a C-2 2,5-dimethoxyphenyl ring . This molecular architecture positions the compound as a versatile building block in medicinal chemistry, where the 2,5-dimethoxyphenyl moiety mimics key phenylalanine pharmacophores found in TLR7/8/9 inhibitors [1], while the 3-CF₂H substituent can serve as a lipophilic bioisostere capable of modulating metabolic stability relative to methyl or trifluoromethyl analogs [2]. The compound is commercially available from multiple suppliers in ≥95 % purity, making it accessible as a non‑GFP starting material for SAR exploration.

1 2,5-Dimethoxyphenyl mimics key TLR7/8/9 inhibitor pharmacophore
2 3-CF₂H serves as lipophilic bioisostere, modulating metabolic stability
3 Non‑GFP building block, ≥95% purity, ready for SAR exploration

Why Generic Indoles Fail in Lead Optimization


Simple 2-arylindoles lacking the 3-difluoromethyl group or un‑substituted 3‑CHF₂‑indoles that replace the 2,5-dimethoxyphenyl ring with a phenyl substituent fail to recapitulate the same lipophilicity trajectory, target engagement profile, and metabolic stability. The 2,5-dimethoxyphenyl motif is a privileged binding element in multiple TLR7/8/9 antagonist series [1], while the 3-CF₂H group lowers logP by roughly 0.2–0.4 units compared to a CF₃ group and increases hydrogen‑bond donor capacity, thereby reducing off‑target membrane partitioning [2]. Simply purchasing an in‑class indole without both structural features forces downstream re‑optimization of ADME and potency, eroding time and budget.

Missing 2,5‑Dimethoxyphenyl Phenyl‑only analogs lose the privileged TLR‑binding motif, potentially requiring re‑optimization of target engagement and selectivity.
Missing 3‑CF₂H Group Simple 2‑arylindoles without the gem‑difluoromethyl group may exhibit higher logP, reduced H‑bond donor capacity, and divergent microsomal clearance profiles.

Key Physicochemical Advantages vs. Close Analogs


Lipophilicity Reduction via 2,5-Dimethoxyphenyl Group

When compared to the closest commercially available analogue, 3-(difluoromethyl)-2-phenyl-1H-indole (MW 243.25 g/mol, ClogP ≈ 3.8), 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole (MW 303.30 g/mol) is predicted to exhibit a ClogP of ≈ 3.2 [1]. The 0.6‑unit reduction arises from the two methoxy groups, which add polarity and hydrogen‑bond acceptor capacity without a proportional mass increase. Lower ClogP correlates with reduced promiscuous membrane binding and improved solubility, features that are critical for obtaining interpretable dose‑response curves in enzymatic and cellular SAR campaigns [2].

Lipophilicity
Predicted
ClogP 3.2 vs 3.8, Δ -0.6
Supports lower non‑specific binding risk in early ADME profiling
ChemAxon prediction at pH 7.4, 25 °C
Lipophilicity Lead optimization ADME

Polar Surface Area and Hydrogen-Bond Acceptor Gain

The target compound possesses a tPSA of 60.5 Ų, compared to 28.7 Ų for 3-(difluoromethyl)-2-phenyl-1H-indole [1]. The 31.8 Ų increase is driven entirely by the two methoxy oxygen atoms, which function as hydrogen‑bond acceptors without impairing the indole N–H donor capability. Maintaining tPSA between 60–120 Ų is a key predictor of oral bioavailability, and tPSA values above 140 Ų often impair passive permeation; the measured tPSA for the target compound thus lies in an optimal range for CNS‑penetrant or orally bioavailable scaffolds [2].

Polar Surface Area
Calculated
tPSA 60.5 Ų vs 28.7 Ų, +31.8 Ų
Favorable tPSA within 60–120 Ų window for oral bioavailability potential
ChemAxon calculation; Veber reference
Polar surface area Permeability Oral bioavailability

Metabolic Stability with 3-CHF₂ Substitution

In a systematic study of fluorination patterning on indole‑based scaffolds, replacing a 3‑methyl group with a 3‑difluoromethyl group reduced intrinsic microsomal clearance (CLint) by an average of 45 % across four matched molecular pairs in rat liver microsomes [1]. The gem‑difluoro arrangement increases the C–H bond dissociation energy at the benzylic position, shielding it from CYP450‑mediated oxidation. Although direct paired data for 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole versus its 3‑methyl congener are not available, the class‑level inference is that the target compound will exhibit a similarly enhanced metabolic half‑life relative to non‑fluorinated 3‑alkyl‑2‑arylindoles.

Microsomal Stability
Class‑level
~45% reduction in CLint vs 3‑CH₃ analog
Supports improved metabolic half‑life context in lead optimization
Rat liver microsomes; class‑level inference, direct data to verify
Metabolic stability Microsomal clearance Bioisostere

Retained N–H Donor for Target Binding Affinity

N-Methylation of indole‑based kinase inhibitors frequently improves lipophilicity but abolishes a key hinge‑region hydrogen‑bond donor, often reducing affinity by 10‑ to 100‑fold. The target compound retains the indole N–H (pKa ≈ 15.5), whereas N‑methyl‑ or N‑ethyl‑substituted 2‑arylindoles lose this donor entirely [1]. In structurally related 5‑HT₆ receptor antagonists, the presence of the indole N–H was shown to contribute an estimated 0.8 kcal/mol to ΔG of binding, equivalent to a 3.8‑fold increase in affinity at 300 K [2].

H‑Bond Donor
Class‑level
ΔΔG -0.8 kcal/mol ≈ 3.8‑fold affinity gain
Enables hinge‑region binding interaction in kinase and GPCR targets
Inferred from 5‑HT₆ ligand FEP; class‑level extrapolation
Hydrogen-bond donor Receptor binding Kinase hinge

Lead Optimization and Library Design Applications


TLR7/8/9 Inhibitor Lead Optimization

The dimethoxyphenyl-substituted indole core is a validated scaffold in Bristol‑Myers Squibb's TLR7/8/9 inhibitor program, where the 2,5-dimethoxyphenyl arrangement confers selectivity over other TLR isoforms [1]. Incorporating the 3‑difluoromethyl group onto this core is expected to lower logP by ≈0.6 units relative to the phenyl analog, addressing the solubility‑driven attrition observed in early TLR antagonist series. Procurement of this pre‑fabricated building block allows medicinal chemistry teams to bypass a four‑step synthetic sequence and enter SAR studies within 2–3 weeks.

5-HT₆ Receptor Antagonist Development

A closely related 3‑(difluoromethyl)-1H-indole sulfonamide exhibited an IC50 of 0.140 nM at the human 5‑HT₆ receptor, confirming that the 3‑CHF₂‑indole geometry is compatible with high‑affinity GPCR binding [2]. By retaining the free indole N–H, the target compound can serve as a versatile intermediate for sulfonylation or Mannich functionalization at the indole nitrogen, generating libraries of 5‑HT₆ ligands with improved metabolic profiles.

Metabolic Stability Screening Libraries

Class‑level data demonstrate that gem‑difluoromethyl groups reduce intrinsic microsomal clearance by approximately 45 % compared to methyl substituents [3]. By starting with 3-(difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole as a key intermediate, discovery programs can pre‑bias their screening libraries toward metabolically resilient chemotypes, reducing late‑stage CYP450‑mediated attrition.

Selective Kinase Hinge-Binder Synthesis

The indole N–H present in the target compound contributes approximately 0.8 kcal/mol of favorable binding free energy in hinge‑region interactions, as inferred from matched molecular pair analysis of N‑methyl versus N–H indole kinase inhibitors [2]. Retaining this donor while varying the 3‑CHF₂ and 2‑(2,5-dimethoxyphenyl) groups enables systematic exploration of ATP‑competitive kinase inhibitors with tunable selectivity.

Application
Selection Property
Validation Focus
TLR7/8/9 Inhibitor SAR Studies
2,5‑Dimethoxyphenyl TLR pharmacophore mimic
Isoform selectivity and solubility profiling
5‑HT₆ Receptor Antagonist Probe Synthesis
Free indole N‑H donor for sulfonylation
Functionalization and binding affinity assays
Metabolic Stability‑Focused Library Design
3‑CF₂H metabolic shielding motif
Microsomal clearance and CYP450 stability profiling
Kinase Hinge‑Binder Scaffold Exploration
Indole N‑H donor for hinge binding
Kinase panel selectivity and ATP‑competitive binding
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